molecular formula C28H56O15 B3022446 m-PEG13-acid CAS No. 2170098-33-4

m-PEG13-acid

Cat. No.: B3022446
CAS No.: 2170098-33-4
M. Wt: 632.7 g/mol
InChI Key: RQQVDBLIIIQXET-UHFFFAOYSA-N
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Description

m-PEG13-acid: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This compound is known for its hydrophilic properties, which increase solubility in aqueous media. The terminal carboxylic acid group can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These groups are found in various biomolecules, making them a broad target for the compound.

Mode of Action

This compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond, allowing the compound to attach to its target .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators like EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests it may be more effective in such environments .

Safety and Hazards

M-PEG13-acid should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors .

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction is a key biochemical property of this compound, allowing it to interact with various biomolecules, including enzymes and proteins, that contain primary amine groups .

Cellular Effects

Peg linkers like this compound are often used in drug delivery systems due to their ability to increase solubility and stability of therapeutic agents . Therefore, this compound could potentially influence various cellular processes depending on the specific biomolecules it is conjugated with.

Molecular Mechanism

The molecular mechanism of this compound primarily involves the formation of a stable amide bond with primary amine groups present in biomolecules . This reaction is facilitated by activators such as EDC or HATU . The resulting amide bond is stable, allowing the conjugated biomolecule to retain its activity while benefiting from the increased solubility provided by the PEG linker .

Temporal Effects in Laboratory Settings

Peg linkers are generally known for their ability to enhance the stability of conjugated biomolecules .

Metabolic Pathways

As a PEG linker, this compound is primarily used to facilitate the delivery of therapeutic agents rather than being metabolized itself .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would likely depend on the specific biomolecule it is conjugated with. The hydrophilic nature of this compound could potentially influence its distribution by enhancing the solubility of the conjugated biomolecule .

Subcellular Localization

The subcellular localization of this compound would likely depend on the specific biomolecule it is conjugated with. As a PEG linker, this compound itself does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG13-acid involves the reaction of polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid can be introduced through various synthetic routes, including esterification and amidation reactions. Common reagents used in these reactions include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N’-diisopropylcarbodiimide (DIC), as well as coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or amidation processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The product is then purified through techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: m-PEG13-acid primarily undergoes bioconjugation reactions, where it covalently links biomolecules like proteins, peptides, and drugs. The carboxylic acid group can participate in various chemical reactions, particularly in the formation of amide bonds.

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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